molecular formula C4H4IN3 B1521732 2-Amino-4-iodopyrimidine CAS No. 815610-16-3

2-Amino-4-iodopyrimidine

Cat. No. B1521732
M. Wt: 221 g/mol
InChI Key: YTFBUSIUBSVISR-UHFFFAOYSA-N
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Description

2-Amino-4-iodopyrimidine is a chemical compound with the molecular formula C4H4IN3 . It has a molecular weight of 221 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Amino-4-iodopyrimidine and its derivatives has been explored in several studies . For instance, 6-arylisocytosines are prepared by classical cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates and the Suzuki cross coupling of 2-amino-6-chloropyrimidin-4(3H)-one with substituted benzene boronic acids .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-4-iodopyrimidine were not found in the search results, it’s worth noting that pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

2-Amino-4-iodopyrimidine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Labeling

  • Radioactive Labeling : 2-Amino-4-iodopyrimidine derivatives, such as 5-Amino-4-iodopyrimidine, have been used for radioactive labeling with carbon-14 or stable isotopes like carbon-13 and nitrogen-15. This labeling is crucial for studying carbon-nitrogen and carbon-carbon bond formations in various chemical reactions (Latli, Jones, Krishnamurthy, & Senanayake, 2008).

Medicinal Chemistry

  • Antibacterial Agents : Compounds containing the 2-aminopyrimidine scaffold, including those related to 2-Amino-4-iodopyrimidine, have shown potential as multitarget antibacterial ligands. Such compounds have been synthesized using ultrasound irradiation and evaluated for their inhibitory activity against various bacterial strains (Ahmad et al., 2016).
  • Biologically Active Compounds : Derivatives of 2-Amino-4-iodopyrimidine have been explored for their role in designing biologically active compounds targeting issues like antiviral and antileukemic agents, hyperuricemia, neurodegenerative disorders, and certain cancers (Erkin, Krutikov, & Garabadzhiu, 2021).

Solar Energy

  • Dye-Sensitized Solar Cells : 2-Aminopyrimidine, a related compound, has been used to enhance the efficiency of dye-sensitized solar cells. This involves incorporating the compound into polymer blend electrolytes to improve power conversion efficiency (Senthil et al., 2016).

Safety And Hazards

2-Amino-4-iodopyrimidine is associated with several hazard statements including H302, H315, H319, H332, and H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Amino-4-iodopyrimidine were not found in the search results, it’s worth noting that pyrimidines have been the focus of research for the development of new drugs that can modulate multiple targets . This suggests that 2-Amino-4-iodopyrimidine could potentially be explored in this context.

properties

IUPAC Name

4-iodopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFBUSIUBSVISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671995
Record name 4-Iodopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-iodopyrimidine

CAS RN

815610-16-3
Record name 4-Iodopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AH Sandtorv - Studies in Natural Products Chemistry, 2017 - Elsevier
… boc-3-iodo-4-methoxyindole 95 was borylated by means of HBpin (pin = pinacolborane) with Pd(PPh 3 ) 4 as catalyst, followed by Suzuki cross-coupling with 2-amino-4-iodopyrimidine …
Number of citations: 6 www.sciencedirect.com
M Chatzopoulou, RF Martínez, NJ Willis, TDW Claridge… - Tetrahedron, 2018 - Elsevier
… Ethyl bromopyruvate (1.51 mL, 10.86 mmol) was added dropwise to a solution of 2-amino-4-iodopyrimidine (0.80 g, 3.62 mmol) in dry THF (40 mL). The mixture was stirred at rt for 2 h …
Number of citations: 13 www.sciencedirect.com
AV Erkin, VI Krutikov, AV Garabadzhiu - Chemistry of Heterocyclic …, 2021 - Springer
… If desired, the chlorine atom in compound 124 can be exchanged for an iodine atom by transhalogenation by the action of HI to produce the more reactive 2-amino- 4-iodopyrimidine (…
Number of citations: 7 link.springer.com
H Okamura, GH Trinh, Z Dong, Y Masaki… - Nucleic acids …, 2022 - academic.oup.com
… Similarly, the coupling of the nucleoside 14 with 2-amino-4-iodopyrimidine 18 followed by phenoxyacetylation provided the protected N Pz nucleoside 20. The phenoxyacetyl was …
Number of citations: 6 academic.oup.com
A Reichelt, JM Bailis, MD Bartberger, G Yao… - European Journal of …, 2014 - Elsevier
… The mixture was extracted with EtOAc (3 × 500 ml) and the combined organic layers were concentrated under reduced pressure to deliver 2-amino-4-iodopyrimidine (21.1 g, 95.0 mmol, …
Number of citations: 34 www.sciencedirect.com

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